1,1-Dibromocyclobutane 1,1-Dibromocyclobutane
Brand Name: Vulcanchem
CAS No.: 33742-81-3
VCID: VC19665299
InChI: InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2
SMILES:
Molecular Formula: C4H6Br2
Molecular Weight: 213.90 g/mol

1,1-Dibromocyclobutane

CAS No.: 33742-81-3

Cat. No.: VC19665299

Molecular Formula: C4H6Br2

Molecular Weight: 213.90 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dibromocyclobutane - 33742-81-3

Specification

CAS No. 33742-81-3
Molecular Formula C4H6Br2
Molecular Weight 213.90 g/mol
IUPAC Name 1,1-dibromocyclobutane
Standard InChI InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2
Standard InChI Key OMVVCERCDNKSEN-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Conformational Dynamics

The cyclobutane ring in 1,1-dibromocyclobutane exhibits a puckered conformation, as predicted by ab initio calculations and confirmed via gas-phase electron diffraction studies . This puckering arises from the ring’s angle strain (approximately 90° for internal angles), which is partially alleviated by out-of-plane distortions. The two bromine atoms adopt a cis configuration, with one occupying an equatorial position and the other axial relative to the ring’s pseudorotation axis .

Table 1: Key Structural Parameters of 1,1-Dibromocyclobutane

ParameterValueSource
Ring puckering amplitude25–30°
C-Br bond length1.94–1.97 Å
Br-C-C-Br dihedral angle15–20° (puckered)

Synthetic Pathways and Optimization

Halogenation of Cyclobutane Derivatives

The most common synthesis involves radical bromination of cyclobutane using bromine (Br₂) under UV irradiation. Nordvik and Brinker (2003) achieved a 74% yield by employing a two-step process:

  • Cyclobutane bromination: Cyclobutane is treated with Br₂ in CCl₄ at 40°C for 48 hours.

  • Purification: Fractional distillation under reduced pressure isolates 1,1-dibromocyclobutane from mono- and tribrominated byproducts .

Alternative methods include the use of N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as an initiator, though yields remain suboptimal (~45%) due to competing ring-opening reactions .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

1,1-Dibromocyclobutane is a dense (2.18 g/cm³), volatile liquid with a boiling point of 160.8°C and a flash point of 40.3°C . Its IR and Raman spectra feature characteristic absorption bands at:

  • C-Br stretching: 540–560 cm⁻¹ (strong)

  • Ring deformation: 890–910 cm⁻¹ (medium)

  • Br-C-C bending: 350–370 cm⁻¹ (weak)

Table 2: Physical Properties of 1,1-Dibromocyclobutane

PropertyValueMethod
Molecular weight213.898 g/molMS
Density (20°C)2.18 g/cm³Pycnometry
Boiling point160.8°CDistillation
Refractive index1.608Abbe refractometer

Reactivity and Applications

Elimination and Cross-Coupling Reactions

The geminal dibromide configuration renders 1,1-dibromocyclobutane highly reactive toward elimination. Treatment with strong bases (e.g., KOtBu) induces dehydrobromination to form cyclobutene, a strained alkene valuable in [2+2] cycloadditions :
C4H6Br2+2KOtBuC4H6+2KBr+2tBuOH\text{C}_4\text{H}_6\text{Br}_2 + 2 \text{KOtBu} \rightarrow \text{C}_4\text{H}_6 + 2 \text{KBr} + 2 \text{tBuOH}

In palladium-catalyzed couplings, it serves as a cyclobutylating agent. For example, Suzuki-Miyaura reactions with arylboronic acids yield 1,1-diarylcyclobutanes, which are precursors to liquid crystalline materials .

Recent Advances and Future Directions

Recent studies focus on exploiting its conformational flexibility in supramolecular chemistry. For instance, Weber et al. (1999) demonstrated its utility as a template for constructing strained macrocycles via Sonogashira couplings . Ongoing computational work aims to predict its behavior under high-pressure conditions, which could unlock applications in polymer cross-linking .

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